Rosuvastatin calcium is a synthetic lipid-lowering agent classified under the statin group of medications. It is primarily used to manage elevated cholesterol levels and reduce the risk of cardiovascular diseases. The compound functions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, a key player in cholesterol biosynthesis in the liver. The chemical name for rosuvastatin calcium is bis[(E)-7-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl-3,5-dihydroxyhept-6-enoic acid] calcium salt, with an empirical formula of and a molecular weight of 1001.14 g/mol .
Rosuvastatin calcium is sourced from synthetic processes and is classified as a small molecule drug. It is approved for use in various formulations, including tablets available in dosages of 5 mg, 10 mg, 20 mg, and 40 mg . As a member of the statin class, it is specifically indicated for conditions such as hyperlipidemia, primary dysbetalipoproteinemia, and as an adjunct to diet for managing triglyceride levels .
The synthesis of rosuvastatin calcium involves multiple steps that include the construction of its complex molecular structure. The process typically starts with the formation of key intermediates through reactions involving various reagents and catalysts. For example:
These methods require careful control of reaction conditions to ensure high yield and purity.
Rosuvastatin calcium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The structural formula includes:
The three-dimensional structure can be visualized using molecular modeling software, which reveals its hydrophilic nature due to the presence of polar functional groups .
Rosuvastatin undergoes various chemical reactions during its synthesis and metabolism:
Rosuvastatin exerts its lipid-lowering effects primarily through competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis:
By inhibiting this step, rosuvastatin effectively reduces cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .
These properties are critical for formulation development and determining appropriate storage conditions.
Rosuvastatin calcium is widely used in clinical settings for:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3